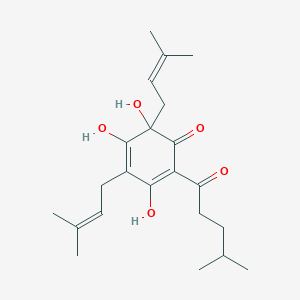
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one is a complex organic compound with a unique structure. It is characterized by the presence of multiple functional groups, including hydroxyl groups, a ketone group, and isoprenyl side chains. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclohexadienone core: This can be achieved through a Diels-Alder reaction between a diene and a dienophile, followed by oxidation to introduce the ketone group.
Introduction of hydroxyl groups: Hydroxylation reactions, such as those using osmium tetroxide or other oxidizing agents, can be employed to introduce the hydroxyl groups at specific positions on the cyclohexadienone ring.
Attachment of isoprenyl side chains: The isoprenyl groups can be introduced through alkylation reactions using appropriate alkyl halides or other electrophiles.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and continuous flow processes to enhance yield and purity.
化学反応の分析
Types of Reactions
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in the presence of suitable leaving groups.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of ethers, amines, or thioethers.
科学的研究の応用
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of 4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one involves its interaction with specific molecular targets and pathways. For example:
Antioxidant activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells and tissues.
Anti-inflammatory activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antimicrobial activity: The compound can disrupt the cell membranes of bacteria and fungi, leading to their death.
類似化合物との比較
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-2-butenyl)-2,4-cyclohexadien-1-one can be compared with other similar compounds, such as:
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(2-methyl-2-butenyl)-2,4-cyclohexadien-1-one: Similar structure but with different isoprenyl side chains.
4-(1-Oxo-4-methylpentyl)-3,5,6-trihydroxy-2,6-bis(3-methyl-3-butenyl)-2,4-cyclohexadien-1-one: Similar structure but with different positions of the double bonds in the isoprenyl side chains.
The uniqueness of this compound lies in its specific arrangement of functional groups and side chains, which confer distinct chemical and biological properties.
特性
CAS番号 |
59122-94-0 |
|---|---|
分子式 |
C22H32O5 |
分子量 |
376.5 g/mol |
IUPAC名 |
3,5,6-trihydroxy-4,6-bis(3-methylbut-2-enyl)-2-(4-methylpentanoyl)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C22H32O5/c1-13(2)7-9-16-19(24)18(17(23)10-8-14(3)4)21(26)22(27,20(16)25)12-11-15(5)6/h7,11,14,24-25,27H,8-10,12H2,1-6H3 |
InChIキー |
OIXWZZRPUMLSMY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCC(=O)C1=C(C(=C(C(C1=O)(CC=C(C)C)O)O)CC=C(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



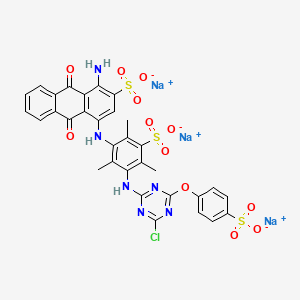
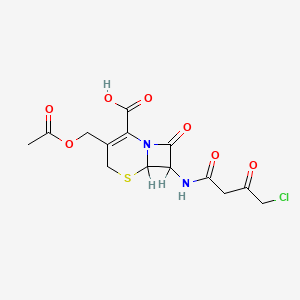
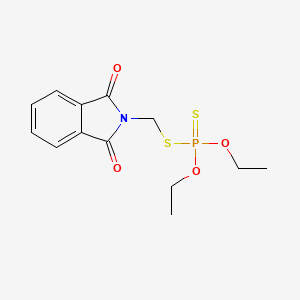
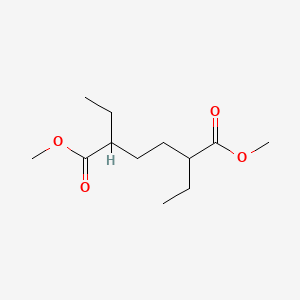
![(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxylic acid;sulfuric acid](/img/structure/B13798788.png)
![3,5-Dibromo-2-[(3,5-dinitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13798792.png)
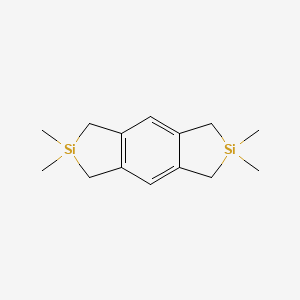
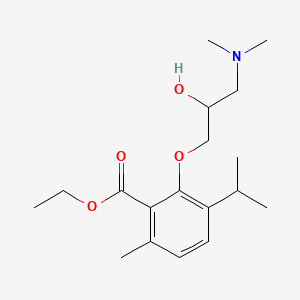
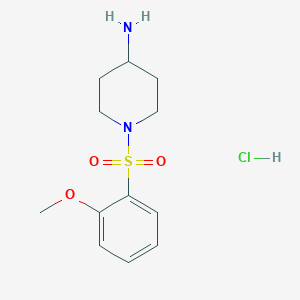
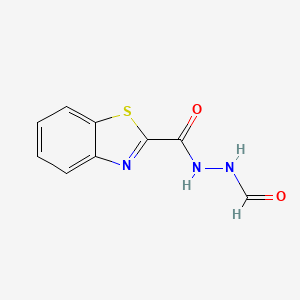
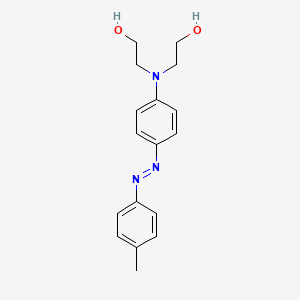

![1-[N-Benzyloxycarbonyl-(1R)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B13798832.png)
